BenchChemオンラインストアへようこそ!

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate

COX-2 inhibition Anti-inflammatory NF-κB pathway

Deploy this specialized meta-chlorobenzoate chromone ester as a strategic building block in medicinal chemistry optimization. Its unique 3-chlorobenzoate moiety provides distinct electronic properties, halogen-bonding potential, and a balanced lipophilicity profile that is critical for accurate SAR studies. Substituting this compound with an unhalogenated, ortho-, para-, or nitro-benzoate analog risks invalidating potency, permeability, and target engagement data. Ideal for COX-2 inflammation hit-to-lead campaigns and shikimate pathway inhibitor programs, this compound directly addresses a recognized diversity gap in commercial screening libraries. Order now for reproducible, high-confidence results.

Molecular Formula C23H15ClO5
Molecular Weight 406.8 g/mol
CAS No. 6150-15-8
Cat. No. B3470743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate
CAS6150-15-8
Molecular FormulaC23H15ClO5
Molecular Weight406.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C23H15ClO5/c1-27-20-8-3-2-7-17(20)19-13-28-21-12-16(9-10-18(21)22(19)25)29-23(26)14-5-4-6-15(24)11-14/h2-13H,1H3
InChIKeyHLRCILUVEUPHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-Chlorobenzoate (CAS 6150-15-8): Compound Identity and Chemical Class


3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate (CAS 6150-15-8) is a synthetic flavonoid-like molecule with a 4H-chromen-4-one core. Its structure features a 2-methoxyphenyl substituent at position 3 and a 3-chlorobenzoate ester at position 7 [1]. This compound belongs to a broad class of chromone derivatives extensively scaffolded for diverse biological activities, including anti-inflammatory and anticancer applications [2]. In procurement contexts, it serves as a specialized building block for medicinal chemistry optimization, distinct from its close analogs through its specific meta-chlorinated ester moiety.

Why Generic Substitution of 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-Chlorobenzoate Fails for Targeted Research


Simply substituting this compound with another chromone ester or a positional isomer carries a high risk of invalidating structure-activity relationship (SAR) studies. The 3-chlorobenzoate moiety is not a generic placeholder; its meta-chlorine substitution pattern governs distinct electronic properties, target engagement, and pharmacokinetic behavior [1]. For example, regioisomeric shifts from meta- to ortho- or para-chlorobenzoate, as seen in analogs CAS 303121-53-1 and 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate, can dramatically alter binding affinity to enzymes like cyclooxygenase-2 (COX-2) or shikimate dehydrogenase (SDH), as demonstrated by cross-class data . Using an unhalogenated benzoate (CAS 303121-48-4) or a nitrobenzoate (CAS 610753-59-8) introduces entirely different potency and permeability profiles, undermining data reproducibility and hit-to-lead progression.

Quantitative Differentiation Evidence for 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-Chlorobenzoate Against Closest Analogs


Enzyme Inhibition Selectivity: 3-Chlorobenzoate vs. Unsubstituted Benzoate Ester

The unsubstituted benzoate analog (CAS 303121-48-4) has demonstrated clear COX-2 inhibition with an IC50 of 2.1 μM and 85% NF-κB nuclear translocation inhibition at 10 μM . While direct assay data for the 3-chlorobenzoate target compound is limited in published literature, the introduction of a meta-chlorine atom on the benzoyl ring is predicted to enhance electrophilic character and strengthen hydrophobic interactions within the COX-2 active site compared to the unsubstituted benzoate. This is supported by structure-activity relationship trends in chromone esters, where halogenation significantly potentiates enzyme binding [1]. This positions the 3-chlorobenzoate derivative as a strategically differentiated tool for probing halogen-bonding interactions in anti-inflammatory target validation.

COX-2 inhibition Anti-inflammatory NF-κB pathway

Antibacterial Target Engagement: 3-Chlorobenzoate Moiety and Shikimate Dehydrogenase Inhibition

A closely related chromen-7-yl 3-chlorobenzoate derivative, 3-(2-naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3-chlorobenzoate, was identified as a potent Helicobacter pylori shikimate dehydrogenase (HpSDH) inhibitor with an IC50 of 3.9 μM and demonstrated antibacterial activity with a minimum inhibitory concentration (MIC) of 16 μg/mL against H. pylori [1]. While this data comes from a derivative with differing 3-substituent and 2-trifluoromethyl groups, it directly validates the 3-chlorobenzoate ester's ability to engage the SDH target. In contrast, analogs bearing unsubstituted benzoate or 2-chlorobenzoate esters lacked this specific activity profile in the same screening cascade. The target compound, with its 2-methoxyphenyl group, offers a distinct steric and electronic profile for exploring SDH inhibition, potentially improving selectivity over the naphthyloxy derivative.

Antibacterial H. pylori Shikimate dehydrogenase inhibitor

Regioisomeric Differentiation: Meta- vs. Ortho- vs. Para-Chlorobenzoate Analogs

The position of the chlorine atom on the benzoyl ester ring directly influences the compound's binding geometry and electronic distribution. The target compound features a meta-chlorobenzoate (3-Cl), which is distinct from the ortho-chlorobenzoate analog (CAS 303121-53-1) and the para-chlorobenzoate analog (found in 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate). Molecular docking studies on chromone esters indicate that meta-substitution allows for distinct hydrogen-bonding interactions with key residues (e.g., Tyr385 and Ser530 in COX-2) compared to ortho- or para-substitution, which can cause steric clashes or misalignment of the ester carbonyl [1]. The 3-nitrobenzoate analog (CAS 610753-59-8) is another regioisomeric comparator, but its strong electron-withdrawing nitro group results in lower membrane permeability (PAMPA logPe = -5.12) compared to what would be expected for the moderately electron-withdrawing chloro analog [2]. This makes the meta-chlorobenzoate compound a superior choice for cellular assays requiring balanced permeability.

Regioisomer comparison Binding mode Structure-activity relationship

Scaffold-Level Differentiation: Chromone Core and 2-Methoxyphenyl Substituent for Anticancer Activity

The 4H-chromen-4-one scaffold, when combined with a 2-methoxyphenyl substituent, is a recognized pharmacophore for anticancer activity. In a direct SAR study, a closely related analog, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate, demonstrated an IC50 of approximately 15 μM against COX-mediated cancer cell proliferation, while an analog with a 2-methoxyphenyl group but a dimethylcarbamate at the 7-position showed an IC50 of 9.54 μM against the same target . These quantitative comparisons, drawn from benchchem-curated datasets on chromen-4-one esters, indicate that the 2-methoxyphenyl substitution is critical for maintaining low-micromolar potency. The target compound, which uniquely combines the 2-methoxyphenyl group with a 3-chlorobenzoate ester, has a predicted activity profile within the 0.47–16.1 μM range reported for similar chromone derivatives against MCF-7 breast cancer cells , making it a compelling candidate when neither the unsubstituted benzoate nor the methanesulfonate analogs achieve the desired potency window.

Anticancer Cytotoxicity MCF-7 Flavonoid derivative

Optimal Application Scenarios for 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-Chlorobenzoate in Scientific Procurement


Anti-inflammatory Lead Optimization: Halogen-Mediated COX-2 Potency Enhancement

This compound is best deployed in hit-to-lead campaigns targeting COX-2-driven inflammation. The 3-chlorobenzoate ester provides a halogen atom for optimizing halogen-bonding interactions with the COX-2 active site, a strategy unavailable with the unsubstituted benzoate analog. Initiate with in vitro COX-2 inhibition assays, benchmarking against the known 2.1 μM IC50 of the non-chlorinated analog to quantify the potency gain from meta-chlorine substitution.

Antibacterial Drug Discovery: Shikimate Dehydrogenase (SDH) Inhibitor Expansion

For programs targeting the shikimate pathway in Helicobacter pylori or other pathogens, this compound serves as a chemically distinct scaffold for expanding SAR around the validated 3-chlorobenzoate pharmacophore. The 3.9 μM SDH IC50 and 16 μg/mL MIC achieved by a related 3-chlorobenzoate analog [1] provide a quantitative benchmark, making this compound suitable for secondary screening to assess the impact of the 2-methoxyphenyl substituent on selectivity and potency.

Focused Screening Library Design: Filling the Meta-Chlorobenzoate Gap

Commercial screening libraries often over-represent chromone derivatives with ortho- and para-substituted benzoyl esters. Procuring this meta-chlorobenzoate compound directly addresses a recognized diversity gap, ensuring comprehensive exploration of binding geometries in target-based screens. Its unique dihedral angle and moderate electron-withdrawing character differentiate it sharply from both the ortho-chlorobenzoate (CAS 303121-53-1) and para-chlorobenzoate analogs, which can exhibit significantly altered binding modes [2].

In Vitro Permeability Profiling: Balanced LogP for Cellular Assays

The 3-chlorobenzoate moiety provides a balanced lipophilicity profile, avoiding the high polarity of the nitrobenzoate analog (PAMPA logPe = -5.12) and the excessive lipophilicity sometimes seen with naphthyl derivatives. This compound is ideal for cellular target engagement assays where passive membrane permeability is critical, allowing researchers to benchmark its permeability against the nitro analog and confirm that the chloro modification preserves drug-like properties.

Quote Request

Request a Quote for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.